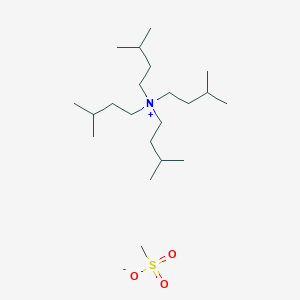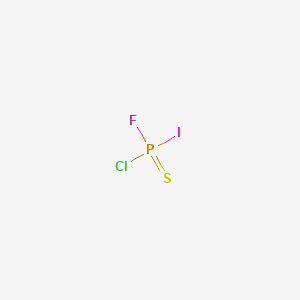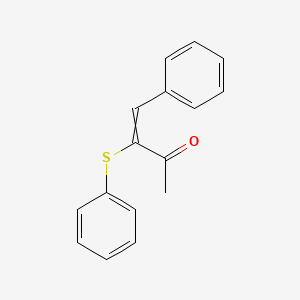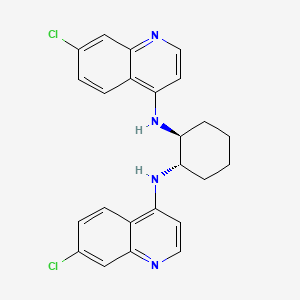
1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, (1S,2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to two quinoline moieties through diamine linkages. The presence of chlorine atoms on the quinoline rings further enhances its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,2-cyclohexanediamine and 7-chloro-4-quinoline.
Condensation Reaction: The 1,2-cyclohexanediamine undergoes a condensation reaction with 7-chloro-4-quinoline in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial cells.
Pathways Involved: It interferes with the DNA replication and protein synthesis pathways, leading to the inhibition of microbial growth.
相似化合物的比较
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-: Lacks the chlorine atoms on the quinoline rings.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-pyridinyl)-: Contains pyridine rings instead of quinoline rings.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is unique due to the presence of chlorine atoms on the quinoline rings, which enhances its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
175414-97-8 |
|---|---|
分子式 |
C24H22Cl2N4 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
(1S,2S)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
InChI 键 |
LISWOCWHIAZFSB-VXKWHMMOSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
规范 SMILES |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

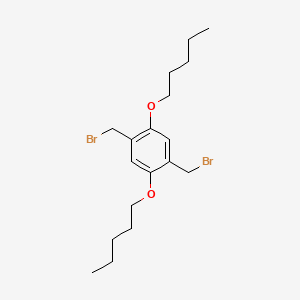
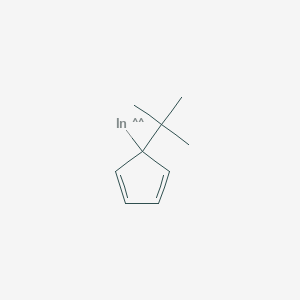
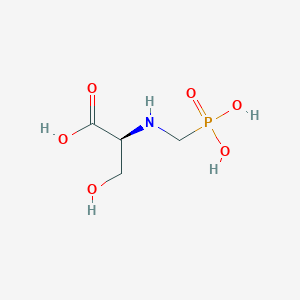
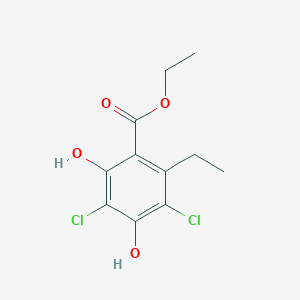
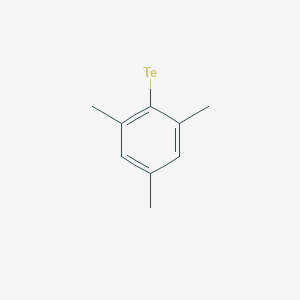
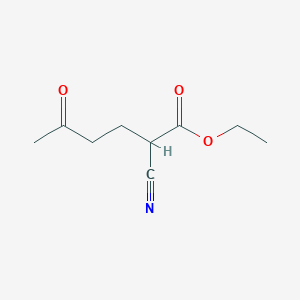
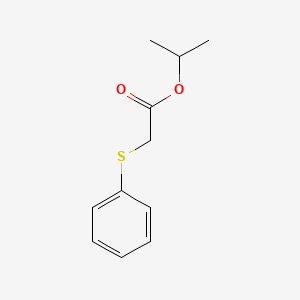
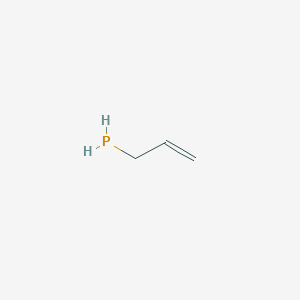
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
